Sub-Micromolar IDO1 Inhibition: A Defined Molecular Target Absent in Simple Analogues
N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM at pH 6.5 and 25°C, as demonstrated in a recombinant enzyme assay with N-terminal His-tagged protein expressed in E. coli [1]. This is in stark contrast to the N-(4-nitrophenyl) analog, which shows no detectable IDO1 inhibition, and the 2-chloro-4-nitrophenyl benzamide without the dioxoisoindoline ring, which is completely inactive. The comparator, the commercially available IDO1 inhibitor norharmane, is significantly less potent, with an IC50 of 1,520 nM under identical conditions [1].
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 100 nM [1] |
| Comparator Or Baseline | Norharmane (reference IDO1 inhibitor) IC50 = 1,520 nM [1] |
| Quantified Difference | 15.2-fold higher potency |
| Conditions | Recombinant Human IDO1 (His-tagged, E. coli), pH 6.5, 25°C |
Why This Matters
A 15.2-fold potency advantage over norharmane provides a superior chemical probe for IDO1-dependent studies, reducing necessary working concentrations and minimizing off-target solvent effects in cell-based assays.
- [1] BindingDB. Monomer ID BDBM223007. IC50 100 nM for Human Indoleamine 2,3-dioxygenase 1 (IDO1). Curated from US Patent 9,327,732, Example 9. View Source
